molecular formula C10H10O B8624347 1-Methylene-indan-4-ol CAS No. 612823-74-2

1-Methylene-indan-4-ol

Cat. No.: B8624347
CAS No.: 612823-74-2
M. Wt: 146.19 g/mol
InChI Key: FAGDVDBRSVITPP-UHFFFAOYSA-N
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Description

1-Methylene-indan-4-ol (CAS: 40596-69-8) is a bicyclic organic compound featuring an indan backbone with a hydroxyl group at position 4 and a methylene group at position 1. It is notably listed as a synonym for Methoprene (isopropyl ester of 11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate), a widely used insect growth regulator . The methylene group in its structure enhances rigidity and may influence its bioactivity by modulating lipophilicity and metabolic stability.

Properties

CAS No.

612823-74-2

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-methylidene-2,3-dihydroinden-4-ol

InChI

InChI=1S/C10H10O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,11H,1,5-6H2

InChI Key

FAGDVDBRSVITPP-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC2=C1C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

1-Methylindan-4-ol (CAS: 20294-29-5)

  • Structure : Contains a methyl group at position 1 and a hydroxyl at position 4 of the indan ring.
  • Applications : Primarily a chemical intermediate; listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) .
  • Safety: No specific hazard data available, but regulatory compliance is noted .

(S)-4-Trifluoromethyl-indan-1-ol

  • Structure : Indan ring with a trifluoromethyl group at position 4 and a hydroxyl at position 1.
  • Applications : Investigated for pharmaceutical research due to the electron-withdrawing trifluoromethyl group, which may enhance binding affinity in drug candidates .
  • Safety: No hazard data reported.

1H-Indol-4-ol (CAS: 2380-94-1)

  • Structure : Indol ring with a hydroxyl group at position 3.
  • Applications : Used as a reference standard in pharmaceutical impurity profiling .
  • Safety : Requires standard laboratory handling protocols .

Functional Analogues in Agrochemicals and Pharmaceuticals

Methoprene (CAS: 40596-69-8)

  • Structure: Includes the 1-methylene-indan-4-ol moiety as part of a larger esterified dienoic acid chain.
  • Applications : Broad-spectrum insect growth regulator; disrupts insect metamorphosis by mimicking juvenile hormone .
  • Safety : Classified as low toxicity to mammals but highly effective against arthropods.

5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol

  • Structure: Indol derivative with an aminopropenyl side chain and hydroxyl group.
  • Applications: Versatile reagent in organic synthesis and drug discovery due to its reactive amino and hydroxyl groups .
  • Safety : Requires PPE and ventilated storage to maintain stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Applications Safety Profile
This compound* 40596-69-8 C14H22O3 Methylene, ester, hydroxyl Insect growth regulator (Methoprene) Low mammalian toxicity
1-Methylindan-4-ol 20294-29-5 C10H12O Methyl, hydroxyl Chemical intermediate EINECS-listed
(S)-4-Trifluoromethyl-indan-1-ol N/A C10H9F3O Trifluoromethyl, hydroxyl Pharmaceutical research No data
1H-Indol-4-ol 2380-94-1 C8H7NO Indol, hydroxyl Pharmaceutical impurity standard Standard lab protocols
5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol N/A C11H12N2O Aminopropenyl, hydroxyl Organic synthesis Requires PPE

*As a component of Methoprene.

Key Findings and Insights

  • Structural Impact : The methylene group in this compound contributes to conformational rigidity, distinguishing it from 1-Methylindan-4-ol, where the methyl group offers less steric hindrance .
  • Bioactivity : Methoprene’s efficacy as an insect regulator is linked to its esterified structure, leveraging the hydroxyl and methylene groups for target binding .
  • Safety Trends: Indan derivatives generally exhibit low acute toxicity, whereas indol-based compounds (e.g., 5-(3-Aminoprop-1-en-1-yl)-1H-indol-4-ol) require stricter handling due to reactive functional groups .

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